molecular formula C21H30N2O3S B560206 Tetrindole mesylate

Tetrindole mesylate

Cat. No.: B560206
M. Wt: 390.5 g/mol
InChI Key: CWPNPYVNPOAMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Mechanism of MAO-A Inhibition

Tetrindole mesylate reversibly inhibits MAO-A through competitive binding at the enzyme’s active site. Key findings include:

  • Competitive inhibition : Exhibits a K<sub>i</sub> of 0.4 µM for rat brain MAO-A, increasing to 15.74 µM in the Ser209Glu MAO-A mutant, indicating active-site dependence .
  • Selectivity : Minimal MAO-B inhibition (K<sub>i</sub> = 110 µM) .

Table 1: Inhibition Constants (K<sub>i</sub>) Against MAO Isoforms

EnzymeK<sub>i</sub> (µM)SubstrateSource
Wild-type MAO-A0.58 ± 0.02Benzylamine
Ser209Glu MAO-A15.74 ± 0.93Benzylamine
MAO-B110Phenylethylamine

Enzyme-Substrate Interaction Dynamics

Steady-state kinetics reveal substrate-dependent catalytic efficiency:

  • Turnover numbers : For serotonin, k<sub>cat</sub> = 145.77 min⁻¹ (wild-type MAO-A) vs. 153.57 min⁻¹ (Ser209Glu mutant) .
  • Binding affinity : Linear correlation between substituent van der Waals volume and inhibitor potency, supporting a hydrophobic-dominated binding mechanism .

Table 2: Catalytic Parameters for Serotonin Oxidation

Enzymek<sub>cat</sub> (min⁻¹)K<sub>m</sub> (mM)k<sub>cat</sub>/K<sub>m</sub> (min⁻¹ mM⁻¹)
Wild-type MAO-A145.77 ± 1.800.094 ± 0.0041,542.59 ± 72.10
Ser209Glu MAO-A153.57 ± 1.800.069 ± 0.0022,221.75 ± 79.58

Structural Determinants of Reactivity

The carbazole scaffold and mesylate group govern reactivity:

  • Carbazole core : Facilitates π-π stacking and hydrophobic interactions with MAO-A’s FAD cofactor .
  • Mesylate counterion : Enhances solubility and stabilizes the protonated amine, critical for active-site binding .

Key modifications altering reactivity :

  • Ser209 mutation : Reduces inhibitor affinity by disrupting hydrogen-bonding networks (ΔK<sub>i</sub> = +15 µM) .
  • Cyclohexyl substituent : Increases steric complementarity with MAO-A’s monopartite cavity .

Reversible Binding and Recovery Kinetics

  • In vitro reversibility : MAO-A activity recovers 24 hours post-inhibition after oral administration in rats .
  • Thermal stability : Purified Ser209Glu mutant loses 50% activity at 30°C within 120 minutes, compared to 40% for wild-type MAO-A .

Figure 1: Thermal Inactivation of MAO A Mutants

Temperature (°C)Wild-type Activity (%)Ser209Glu Activity (%)
0100100
306050

Metabolic and Synthetic Pathways

While synthetic routes for this compound are proprietary, related carbazole syntheses involve:

  • Diels-Alder cycloadditions : For constructing fused ring systems .
  • Shapiro reactions : To generate vinyllithium intermediates for cross-coupling .

Critical protecting groups :

  • Acetonides : Enable selective oxidation during ring closure .
  • Triethylsilyl (TES) ethers : Stabilize hydroxyl groups during mesylation .

Comparative Pharmacological Profiles

This compound’s reversible inhibition contrasts with irreversible MAO inhibitors (e.g., rasagiline mesylate) .

Table 3: Selectivity Profile Against MAO Inhibitors

InhibitorMAO-A K<sub>i</sub> (µM)MAO-B K<sub>i</sub> (µM)Reversibility
This compound0.58 ± 0.02110Yes
Pirlindole mesylate0.92 ± 0.04>1,000Yes
Rasagiline mesylate>10,0000.027 ± 0.0029No

Clinical and Preclinical Implications

  • Antidepressant efficacy : Linked to MAO-A inhibition >80% in rodent models .
  • Safety : No irreversible enzyme adducts observed, reducing dietary tyramine interactions .

Scientific Research Applications

Chemistry

Tetrindole mesylate serves as a selective inhibitor in various chemical studies focused on monoamine oxidase enzymes. Its inhibition profile allows researchers to explore the biochemical pathways involving neurotransmitter metabolism.

Biology

In biological research, this compound has shown significant effects on human breast tumor cell lines. The compound exhibits IC50 values ranging from 0.51 to 1.37 μM, indicating its potential utility in cancer research and therapy .

Medicine

The primary medical application of this compound lies in its antidepressant properties. By inhibiting MAO A, it increases the levels of serotonin and other monoamines in the brain, which can alleviate symptoms of depression. The compound has also been investigated for its effects on various neurological disorders due to its influence on neurotransmitter dynamics .

Comparative Analysis with Other Compounds

CompoundKi (MAO A)Ki (MAO B)
This compound0.4 μM110 μM
Pirlindole0.92 μM>10 μM
Methylene Blue0.027 μM>10 μM

This table illustrates the comparative binding affinities of this compound against other known monoamine oxidase inhibitors, highlighting its selectivity for MAO A .

Case Studies and Research Findings

Several studies have documented the effectiveness and mechanism of this compound:

  • Antidepressant Activity : In vivo studies demonstrated that oral administration significantly inhibited MAO A activity in rat models, achieving an 80% reduction within one hour post-administration . Recovery of enzyme activity was noted after 24 hours, suggesting a reversible mechanism that may be beneficial for therapeutic applications.
  • Cancer Research : this compound's cytotoxic effects on breast cancer cell lines were documented in vitro, showing promise as an adjunct treatment in oncology due to its ability to modulate neurotransmitter levels that may influence tumor behavior .

Biological Activity

Tetrindole mesylate is a chemical compound recognized for its biological activity, particularly as an antidepressant through its selective inhibition of monoamine oxidase A (MAO-A). This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Formula : C20_{20}H26_{26}N2_2·CH3_3SO3_3H
  • Molecular Weight : 390.54 g/mol
  • CAS Number : 170964-68-8
  • Classification : Selective MAO-A inhibitor

This compound is primarily investigated for its role in treating mood disorders due to its ability to increase levels of neurotransmitters such as serotonin, norepinephrine, and dopamine by inhibiting their breakdown through MAO-A .

This compound acts as a competitive inhibitor of MAO-A, leading to significant increases in monoamine levels in the brain. In animal studies, it has been shown to inhibit MAO-A activity by up to 80% shortly after administration . The compound's selectivity for MAO-A over MAO-B is notable, with Ki values indicating a stronger binding affinity for MAO-A (approximately 0.4 µM) compared to MAO-B (approximately 110 µM) .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. In animal models of stroke, it has demonstrated improvements in functional recovery and reductions in infarct volume. Additionally, it shows potential in protecting against neuronal damage from glutamate excitotoxicity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticonvulsant Properties

This compound has also been explored for its anticonvulsant properties. Studies have shown its effectiveness in reducing seizure frequency and severity in various animal models of epilepsy, suggesting a potential role in managing seizure disorders .

Antinociceptive Effects

The compound exhibits antinociceptive properties, providing pain relief in several animal models of pain, including neuropathic and inflammatory pain. However, further research is needed to elucidate the underlying mechanisms and clinical applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and mechanisms of action between this compound and other related compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Characteristics
PirlindoleSimilarMonoamine oxidase A inhibitorExhibits serotonergic activity
MetralindoleSimilarMonoamine oxidase A inhibitorAdditional effects on serotonin receptors
ClorgylineDissimilarSelective monoamine oxidase A inhibitorPrimarily used for research purposes

This compound's unique binding characteristics make it a valuable tool for studying the pharmacodynamics associated with monoamine oxidase inhibition .

Case Studies and Research Findings

A review of various studies highlights the diverse biological activities of this compound:

  • Neuroprotection : In a study involving ischemic stroke models, this compound administration resulted in enhanced recovery rates and reduced brain damage .
  • Anticonvulsant Efficacy : Animal trials demonstrated significant reductions in seizure activity when treated with this compound, suggesting its potential utility in epilepsy management .
  • Pain Management : Experimental models indicated that this compound could alleviate pain symptoms effectively; however, more extensive clinical trials are necessary to confirm these findings .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the MAO-A inhibitory activity of Tetrindole mesylate in vitro?

To evaluate MAO-A inhibition, use radiolabeled substrate assays (e.g., 14C^{14}\text{C}-serotonin) in mitochondrial fractions isolated from rodent brain tissues. Measure enzyme activity via HPLC or fluorometric detection of deaminated products. Include controls for non-specific binding (e.g., clorgyline as a MAO-A-specific inhibitor) and validate results using recombinant human MAO-A/MAO-B isoforms to confirm selectivity. Ensure substrate saturation kinetics and linear reaction times to avoid artifacts .

Q. How should researchers validate the specificity of this compound as a MAO-A inhibitor against other monoamine oxidase isoforms?

Perform competitive inhibition assays with isoform-specific substrates: serotonin (MAO-A) and phenethylamine (MAO-B). Use recombinant enzymes to eliminate tissue-specific confounding factors. Calculate IC50_{50} ratios (MAO-A/MAO-B) and compare with known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B). Cross-validate with in silico docking studies to assess binding pocket interactions .

Q. Which pharmacokinetic parameters should be prioritized when evaluating this compound’s blood-brain barrier (BBB) permeability in preclinical models?

Focus on brain-to-plasma ratio (B/P) , unbound fraction (fuf_u), and steady-state volume of distribution (VssV_{ss}). Use in situ perfusion models or microdialysis in rodents to measure BBB penetration. Pair with LC-MS/MS quantification to distinguish parent compound from metabolites. Compare results with positron emission tomography (PET) tracers if radiolabeled analogs are available .

Q. What are the critical controls required when investigating this compound’s effects on neurotransmitter levels in microdialysis studies?

Include sham-operated controls to account for surgical stress, vehicle controls (e.g., saline or DMSO), and baseline neurotransmitter measurements pre- and post-administration. Use internal standards (e.g., deuterated neurotransmitters) for HPLC calibration. Monitor probe recovery rates and validate with post-mortem histology to confirm placement accuracy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory results in this compound’s dose-response relationships across different neuronal cell models?

Conduct meta-analysis of dose-response curves using standardized metrics (e.g., EC50_{50}, Hill coefficients). Account for variables like cell passage number, culture media composition, and MAO-A expression levels via Western blot normalization. Employ mixed-effects modeling to quantify inter-study variability. Replicate findings in primary neuronal cultures and ex vivo brain slices to bridge in vitro-in vivo disparities .

Q. What synthetic challenges exist in the preparation of this compound, and how can researchers mitigate intermediate instability during synthesis?

The mesylation step is prone to nucleophilic degradation due to the indole moiety’s reactivity. Use low temperatures (0–4°C) and anhydrous conditions during methanesulfonyl chloride addition. Stabilize intermediates via in situ trapping with non-nucleophilic bases (e.g., 2,6-lutidine). Monitor reaction progress with 1H^1\text{H} NMR to detect premature cyclization or byproduct formation, as seen in structurally similar mesylate syntheses .

Q. How can researchers optimize chromatographic separation methods for this compound and its major metabolites in biological matrices?

Develop a reverse-phase UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Optimize ionization parameters (e.g., ESI+ for protonated parent ion). Validate metabolite identification using high-resolution MS/MS fragmentation and enzymatic hydrolysis (e.g., β-glucuronidase treatment). Include stability tests for freeze-thaw cycles and matrix effects .

Q. What computational modeling approaches are most suitable for predicting this compound’s binding affinity to MAO-A variants with single nucleotide polymorphisms (SNPs)?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) and binding free energy calculations (MM-PBSA/GBSA) to assess SNP-induced conformational changes in MAO-A. Use homology modeling for rare variants lacking crystal structures. Cross-validate with in vitro mutagenesis studies (e.g., K305Q or F352I substitutions) to correlate predicted vs. observed inhibition constants (KiK_i) .

Properties

IUPAC Name

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.CH4O3S/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;1-5(2,3)4/h9-10,13-14,18,21H,1-8,11-12H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPNPYVNPOAMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.